1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trichloro-2-propyne with phenylacetylene in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The trichloromethyl group is known to be reactive, and its interactions with biological molecules can result in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar trichloromethyl group but different overall structure and properties.
1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chemical and physical properties.
1,1,1-Trichloro-2-propanol: A compound with a similar trichloromethyl group but different backbone structure.
Uniqueness
1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is unique due to its specific combination of a trichloromethyl group, a phenyl group, and a hex-5-en-3-yn-2-ol backbone
Properties
CAS No. |
819850-91-4 |
---|---|
Molecular Formula |
C12H9Cl3O |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H |
InChI Key |
LWPDXFWNHFKCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.